- Preparation of spiro-fused pyrazoles as inhibititors of kinesin spindle protein (KSP) kinesin activity., World Intellectual Property Organization, , ,

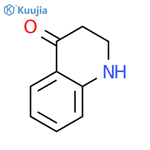

Cas no 934192-22-0 (benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate)

934192-22-0 structure

Productnaam:benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

CAS-nummer:934192-22-0

MF:C17H15NO3

MW:281.305904626846

MDL:MFCD30833847

CID:4660181

PubChem ID:23726243

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

-

- Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

- 1-Cbz-2,3-dihydroquinolin-4(1h)-one

- ARPDGNMOSXCMJJ-UHFFFAOYSA-N

- SY096645

- AK687652

- 1-benzyloxycarbonyl-2,3-dihydro-4-quinolone

- 1-benzyloxycarbonyl-4-oxo-1,2,3,4-tetrahydroquinoline

- Phenylmethyl 3,4-dihydro-4-oxo-1(2H)-quinolinecarboxylate (ACI)

- benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

- DS-20180

- MFCD30833847

- AC-30468

- CS-0160787

- benzyl 4-oxo-2,3-dihydroquinoline-1-carboxylate

- EN300-3372307

- Y11143

- SCHEMBL983021

- AKOS027491932

- 934192-22-0

- Benzyl4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

-

- MDL: MFCD30833847

- Inchi: 1S/C17H15NO3/c19-16-10-11-18(15-9-5-4-8-14(15)16)17(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2

- InChI-sleutel: ARPDGNMOSXCMJJ-UHFFFAOYSA-N

- LACHT: O=C(N1CCC(=O)C2C1=CC=CC=2)OCC1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 281.10519334g/mol

- Monoisotopische massa: 281.10519334g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 21

- Aantal draaibare bindingen: 3

- Complexiteit: 390

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 2.7

- Topologisch pooloppervlak: 46.6

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49505-250mg |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 250mg |

¥720.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D761183-1g |

1-Cbz-2,3-dihydroquinolin-4(1H)-one |

934192-22-0 | 95% | 1g |

$260 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PD863-50mg |

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate |

934192-22-0 | 95% | 50mg |

299.0CNY | 2021-07-17 | |

| Chemenu | CM227393-1g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 1g |

$281 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49505-100mg |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 100mg |

¥480.0 | 2022-04-28 | |

| Chemenu | CM227393-10g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95%+ | 10g |

$1681 | 2024-07-19 | |

| abcr | AB505005-1 g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate; . |

934192-22-0 | 1g |

€394.30 | 2022-07-29 | ||

| Alichem | A189008438-1g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 1g |

$321.00 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49505-5g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 5g |

¥6567.0 | 2022-04-28 | |

| Enamine | EN300-3372307-0.05g |

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate |

934192-22-0 | 95.0% | 0.05g |

$202.0 | 2025-03-18 |

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Process for preparation of optically active cyclic alcohols, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reactievoorwaarden

1.1 Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane ; reflux

1.2 Reagents: Silica , Oxygen Solvents: Dichloromethane ; 1 d, rt

1.2 Reagents: Silica , Oxygen Solvents: Dichloromethane ; 1 d, rt

Referentie

- Intramolecular Buchner reaction and oxidative aromatization with SeO2 or O2, Chemical & Pharmaceutical Bulletin, 2019, 67(7), 729-732

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 15 min, -78 °C

1.2 Solvents: Toluene ; -78 °C; -78 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, -15 °C

1.2 Solvents: Toluene ; -78 °C; -78 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, -15 °C

Referentie

- A microwave-assisted, two-step synthesis of indolo[3,2-c]quinolines via Fischer indolization and oxidative aromatization, Heterocycles, 2022, 104(10), 1782-1791

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of spiro-condensed 1,3,4-thiadiazole derivatives for inhibiting KSP kinesin activity, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reactievoorwaarden

Referentie

- Preparation of pyridines containing naphthalenyl moiety for the treatment of dermatitis, World Intellectual Property Organization, , ,

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Raw materials

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Preparation Products

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Gerelateerde literatuur

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Hydroquinonen

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Quinolonen en afgeleiden Hydroquinonen

934192-22-0 (benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate) Gerelateerde producten

- 1211590-06-5(3-Chloro-5-methoxypyridine-2-carbaldehyde)

- 2171592-60-0(3-5-cyano-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylpropanoic acid)

- 2171555-23-8(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4,4-difluoropiperidine-3-carboxylic acid)

- 94123-29-2(3-methyl-4-nitrosomorpholine)

- 5386-23-2(1-(aminomethyl)naphthalen-2-ol)

- 304021-05-4(tert-butyl N-[(1S)-1-ethyl-2-oxo-propyl]carbamate)

- 923384-03-6(1,3,7-trimethyl-8-{2-(4-methylphenyl)methoxyphenyl}-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1536794-94-1(6-chlorothieno[2,3-b]pyridine-2-carboxylic acid)

- 50765-22-5(Methyl 3-hydroxy-5-iodobenzoate)

- 1535963-64-4(methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:934192-22-0)benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

Zuiverheid:99%/99%/99%

Hoeveelheid:1g/5g/10g

Prijs ($):216.0/753.0/1261.0